Alisol-G

Description

Origin and Botanical Significance of Alisma Species as a Source of Protostane (B1240868) Triterpenoids

Plants of the genus Alisma, belonging to the Alismataceae family, are the primary source of protostane triterpenoids, including Alisol-G. nih.govscite.ainih.gov The dried rhizomes of Alisma orientale and Alisma plantago-aquatica are particularly well-known and are used in traditional Asian medicine, referred to as Alismatis rhizoma (Zexie in Chinese, Takusha in Japanese, and Taeksa in Korean). nih.govmdpi.comnih.govacs.orgtandfonline.comresearchgate.netresearchgate.net These rhizomes have been traditionally utilized for a variety of ailments, including edema, urinary disorders, hyperlipidemia, and inflammatory conditions. nih.govmdpi.comnih.govacs.orgtandfonline.comresearchgate.nettandfonline.com

Protostane triterpenoids are a class of tetracyclic triterpenes characterized by a specific stereochemical structure. nih.govnih.govresearchgate.net This type of triterpene skeleton is considered relatively rare in nature, with its distribution primarily concentrated within the Alisma genus. nih.govmdpi.comresearchgate.netresearchgate.net The biosynthesis of these compounds in Alisma orientale is regulated by factors such as methyl jasmonate. mdpi.comresearchgate.net Phytochemical studies have revealed that triterpenoids are the dominant secondary metabolites in the tubers of Alisma plants, with over 100 protostane triterpenoids isolated and identified from Alisma species to date. nih.govresearchgate.netdntb.gov.ua These compounds are considered chemotaxonomic markers for the genus. nih.gov

Contextualization of this compound within the Alisol Triterpenoid (B12794562) Family

This compound is a member of the alisol family, which constitutes the main subgroup of triterpenes found in Alismatis rhizoma. mdpi.comresearchgate.net The alisol family is extensive, comprising 22 compounds designated alisol A through alisol V, along with numerous derivatives, particularly those with acetate (B1210297) groups. mdpi.com this compound is also known by the synonym 25-Anhydroalisol A. nih.govbiorbyt.comchemsrc.com

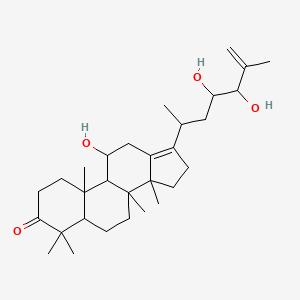

Structurally, alisols are tetracyclic protostane-type triterpenoids featuring a variable side chain at position 17. mdpi.com Hydroxyl groups can be present at positions 11, 23, and 24, and these can be acetylated or involved in epoxide formation. mdpi.com Alisol A and alisol B, along with their acetate derivatives, are among the most abundant and well-known bioactive alisols in the plant. mdpi.comresearchgate.netdntb.gov.ua this compound possesses a molecular formula of C₃₀H₄₈O₄ and is characterized by its tetracyclic protostane structure with specific hydroxyl groups and a unique side chain configuration. chemsrc.comsmolecule.comnih.gov It has been isolated from both Alisma orientale and Alisma plantago-aquatica. nih.govresearchgate.netvjs.ac.vn

Overview of Academic Research Trajectories for this compound

Academic research on this compound has explored various aspects of its chemistry and biological activities. Initial phytochemical investigations focused on the isolation and structural elucidation of this compound from Alisma species. researchgate.netvjs.ac.vnvjs.ac.vn The characterization of its structure has been achieved through detailed spectroscopic analyses, including NMR and mass spectrometry. vjs.ac.vnvjs.ac.vn

Research trajectories for this compound have included the investigation of its potential biological effects. Studies have indicated that this compound exhibits a range of activities, including anti-inflammatory, antioxidant, and potential anti-cancer properties. smolecule.comontosight.ai For instance, in vitro studies using macrophages have shown that this compound can suppress the production of inflammatory mediators. smolecule.com Research has also suggested potential anti-fibrotic properties, with studies on liver fibrosis models indicating a reduction in collagen deposition. smolecule.com

Furthermore, this compound has been investigated for its inhibitory effects on specific enzymes. It has been reported to exhibit inhibitory effects on human carboxylesterase 2 (hCE2). acs.orgbiorbyt.comchemsrc.com Another area of research involves its potential as a soluble epoxide hydrolase (sEH) inhibitor. mdpi.commdpi.com Studies have shown that 3β-hydroxy-alisol G, a derivative, exhibited sEH inhibition with an IC₅₀ value of 30.45 ± 2.65 μM. mdpi.com

The biotransformation of this compound by microorganisms, such as Penicillium janthinellum, has also been studied, leading to the identification of metabolites with altered biological activities. chemsrc.comsmolecule.com The diverse biological activities observed in preliminary studies suggest that this compound is a compound of interest for further pharmacological investigation.

Summary of this compound Research Findings (Selected Examples)

| Activity | Observation | Source |

| Anti-inflammatory | Suppressed production of inflammatory mediators in macrophages (in vitro). | smolecule.com |

| Anti-fibrotic | Reduced collagen deposition in liver fibrosis models. | smolecule.com |

| Enzyme Inhibition | Inhibitory effects on human carboxylesterase 2 (hCE2). | acs.orgbiorbyt.comchemsrc.com |

| Enzyme Inhibition | 3β-hydroxy-alisol G showed sEH inhibition (IC₅₀ 30.45 ± 2.65 μM). | mdpi.com |

| Other | Potential anti-cancer and antioxidant properties observed in research. | smolecule.comontosight.ai |

Structure

2D Structure

Properties

Molecular Formula |

C30H48O4 |

|---|---|

Molecular Weight |

472.7 g/mol |

IUPAC Name |

17-(4,5-dihydroxy-6-methylhept-6-en-2-yl)-11-hydroxy-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C30H48O4/c1-17(2)25(34)21(31)15-18(3)19-9-13-29(7)20(19)16-22(32)26-28(6)12-11-24(33)27(4,5)23(28)10-14-30(26,29)8/h18,21-23,25-26,31-32,34H,1,9-16H2,2-8H3 |

InChI Key |

WLNDANGOFVYODW-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC(C(C(=C)C)O)O)C1=C2CC(C3C4(CCC(=O)C(C4CCC3(C2(CC1)C)C)(C)C)C)O |

Origin of Product |

United States |

Isolation, Biosynthesis, and Synthetic Endeavors of Alisol G

Extraction and Purification Methodologies for Alisol-G from Natural Sources

This compound is typically isolated from the rhizomes of Alisma species. smolecule.commedchemexpress.com The process generally involves initial extraction from the plant material followed by purification steps to obtain the compound in a relatively pure form. smolecule.com

Solvent Extraction Techniques

Solvent extraction is a common initial step in isolating this compound from natural sources. smolecule.commedchemexpress.com Various solvents and solvent mixtures can be employed for this purpose. Research on related alisols, such as alisol B and alisol B acetate (B1210297), indicates that alcohol solvents and acetonitrile (B52724) are effective for extraction. nih.govresearchgate.net Methanol, in particular, has been selected as an optimal solvent in some studies for the extraction of alisol B derivatives from Alismatis Rhizoma, yielding high concentrations of these compounds. nih.gov The efficiency of solvent extraction can be influenced by factors such as extraction time, solvent concentration, and the amount of plant material used. nih.gov

Chromatographic Purification Approaches

Following solvent extraction, chromatographic techniques are essential for purifying this compound from the complex mixture of compounds present in the crude extract. smolecule.com These methods separate compounds based on their differential interactions with a stationary phase and a mobile phase. While specific details for this compound purification are often part of broader studies on Alisma triterpenoids, general chromatographic approaches used for purifying alisols include techniques such as high-performance liquid chromatography (HPLC). nih.govresearchgate.net Reversed-phase HPLC, often coupled with detectors like a photodiode array detector (PDA), has been utilized for the analysis and purification of alisols. nih.govresearchgate.net Optimization of chromatographic conditions, including the mobile phase composition (e.g., acetonitrile and aqueous phosphoric acid) and column type (e.g., ODS column), is crucial for achieving effective separation and purification of individual alisol compounds like alisol B 23-acetate. researchgate.net

Elucidation of this compound Biosynthetic Pathways

The biosynthesis of this compound, like other protostane (B1240868) triterpenoids, follows a pathway common to the production of many triterpenes in plants. researchgate.netnih.gov This pathway originates from fundamental isoprenoid precursors.

Squalene (B77637) as a Precursor in Protostane Triterpenoid (B12794562) Biosynthesis

Triterpenoids, including the protostane type found in Alisma species, are C30 compounds synthesized from six isoprene (B109036) units. nih.govbiorxiv.org The key acyclic precursor for triterpene biosynthesis in eukaryotes is 2,3-oxidosqualene. nih.govbiorxiv.orgfrontiersin.org Squalene, a C30 isoprenoid, is synthesized from two molecules of farnesyl diphosphate (B83284) (FPP) through the action of squalene synthase (SS). nih.govresearchgate.netresearchgate.net Subsequently, squalene is oxidized by squalene epoxidase (SE) to form 2,3-oxidosqualene, which serves as the direct precursor for the cyclization reactions that lead to the diverse triterpene skeletons, including the protostane scaffold of alisols. researchgate.netnih.govfrontiersin.orgresearchgate.netresearchgate.net The mevalonate (B85504) (MVA) pathway is the primary route for the biosynthesis of the isoprene units (isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP)) that condense to form FPP and subsequently squalene. researchgate.netnih.govbiorxiv.orgresearchgate.net

Enzymatic and Regulatory Aspects of this compound Biosynthesis (e.g., Methyl Jasmonate Regulation)

Several enzymes play critical roles in the biosynthesis of protostane triterpenoids like this compound. Squalene epoxidase (SE) is considered a key rate-limiting enzyme in the triterpene biosynthetic pathway, catalyzing the conversion of squalene to 2,3-oxidosqualene. researchgate.netnih.govresearchgate.netresearchgate.net Research in Alisma orientale has identified specific squalene epoxidases, AoSE1 and AoSE2, which catalyze this crucial step. researchgate.netresearchgate.netresearchgate.net

Research on Chemical Modifications and Derivatization of this compound

Research has explored chemical modifications and derivatization of alisols, including this compound, to investigate their properties and potential applications. smolecule.comnih.gov These modifications can alter the biological activities and pharmacokinetic profiles of the compounds. smolecule.com

Studies have demonstrated that this compound can undergo biotransformation, for instance, by microbial systems like fungi, leading to the production of metabolites with potentially altered bioactivity. smolecule.com Chemical reactions typical of triterpenoids, such as acetylation and oxidation, can also be applied to modify this compound. smolecule.com

While specific detailed research findings solely focused on the chemical derivatization of this compound are less extensively documented compared to other alisols like alisol B 23-acetate and alisol A nih.govcapes.gov.br, the general principles of triterpenoid modification apply. For example, modifications of alisol B 23-acetate have been explored to study their cytotoxic activity. nih.govjst.go.jp The interaction of this compound with metal ions has also been investigated, showing the formation of complexes that can influence its interaction with biological molecules like DNA. researchgate.net This suggests that complex formation can be considered a form of modification that impacts the compound's behavior.

The potential for chemical modification and derivatization of this compound exists to explore its structure-activity relationships and develop novel compounds with potentially enhanced or modified properties for research purposes.

Acetylation and Oxidation Studies

Acetylation and oxidation are fundamental chemical reactions that can occur with triterpenoids like this compound, potentially altering their biological activity and pharmacokinetic properties. smolecule.com While direct studies specifically detailing the acetylation and oxidation of this compound were not extensively found, research on related alisol derivatives provides insight into these transformations within the protostane triterpenoid class. As mentioned, anodic oxidation of alisol A has been shown to yield 25-anhydroalisol A 24-acetate. mdpi.com Such studies on related structures highlight the susceptibility of these compounds to oxidative modifications.

Biotransformation Studies (e.g., Fungal Biotransformation by Penicillium janthinellum)

Biotransformation, particularly using microbial systems, represents a significant approach for modifying the structure of this compound and generating novel derivatives with potentially altered or enhanced biological activities. smolecule.com Studies have demonstrated that this compound can be transformed by fungi, including Penicillium janthinellum. smolecule.com

Specifically, Penicillium janthinellum strain AS 3.510 has been shown to metabolize this compound, resulting in the formation of four new metabolites. chemsrc.commedchemexpress.commdpi.comrsc.org These biotransformed products exhibited notable inhibitory effects against human carboxylesterase 2 (hCE2). mdpi.comrsc.org This research underscores the utility of microbial transformation as a method for generating structural diversity among protostane-type triterpenoids. rsc.org Analysis of these biotransformation processes suggests that P. janthinellum AS 3.510 primarily facilitates hydroxylation and oxidation reactions, potentially at positions C-7 and C-12 of the alisol structure. rsc.org

The inhibitory effects of the this compound metabolites produced by P. janthinellum on hCE2 were quantified, providing specific data on their biological activity.

| Compound | hCE2 Inhibitory Activity (IC₅₀) |

| Alisol G metabolites | 3.38 to 16.66 μM mdpi.com |

Note: The specific structures and individual IC₅₀ values for the four metabolites were not detailed in the provided snippets but are referenced as having values within this range.

Metal Ion Complexation and its Influence on Biological Activity

The ability of this compound to form complexes with metal ions has been investigated as a potential mechanism to enhance its biological effects. smolecule.com Research into the interaction of this compound with metal ions, particularly Cu²⁺ and Fe³⁺, has explored its impact on anti-hepatoma activity, specifically in relation to c-myc DNA. researchgate.net

Studies have shown that the combination of this compound with Cu²⁺ or Fe³⁺ ions can augment its anti-hepatoma efficiencies. researchgate.net The presence of metal ions was found to significantly alter the c-myc DNA-binding domain of this compound, thereby facilitating its intercalation into the A-T base pairs of c-myc DNA. researchgate.net Investigations into the binding affinity revealed that the this compound-Fe³⁺ complex exhibited a higher affinity for c-myc DNA compared to the this compound-Cu²⁺ complex. researchgate.net This difference in binding affinity is hypothesized to be related to the polarization effects of the metal ions and structural flexibility of this compound upon complexation. researchgate.net Key functional groups on this compound, specifically C22-O31-H76 and C18-O32-H77, were identified as crucial for the interaction with c-myc DNA in the presence of metal ions. researchgate.net

This research highlights that metal complexation can be a strategy to modulate the interaction of this compound with biological targets, potentially leading to enhanced therapeutic outcomes. The concept of metal complexation enhancing the biological activity of organic compounds is well-established in medicinal chemistry, often influencing factors like solubility, stability, and interaction with enzymes or nucleic acids. internationalscholarsjournals.comekb.egnih.govnih.gov

Molecular Mechanisms and Pharmacological Targets of Alisol G

Modulation of Cellular Signaling Pathways

Cellular signaling pathways are crucial for regulating diverse physiological processes. Studies have explored the influence of Alisol-G on several of these pathways, suggesting its potential as a modulator of cellular activities.

Phosphatidylinositol 3-Kinase (PI3K)/Protein Kinase B (Akt)/Mammalian Target of Rapamycin (mTOR) Pathway Interactions

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. While several related Alisol compounds, such as Alisol A and Alisol B 23-acetate, have been shown to inhibit this pathway in various cell lines nih.govnih.govspandidos-publications.commdpi.comnih.govencyclopedia.pubmdpi.comshirazu.ac.ir, direct detailed research findings specifically on this compound's interaction with the PI3K/Akt/mTOR pathway within the provided search results are limited. One review mentions Alisol G in the context of Alismatis rhizome triterpenes showing moderate inhibition in certain cancer cells, influenced by the 3-oxo-protostane framework mdpi.com. However, specific data detailing the nature and extent of this compound's effects on the phosphorylation or expression levels of key proteins within this cascade (PI3K, Akt, mTOR) were not explicitly available in the provided snippets focused on this compound.

Mitogen-Activated Protein Kinase (MAPK) Pathway (e.g., p38 MAPK Activation)

The MAPK pathway, including p38 MAPK, plays significant roles in cellular responses to stress, inflammation, and proliferation. Related Alisol compounds like Alisol F, 25-Anhydroalisol F, and Alisol B 23-acetate have been reported to influence MAPK signaling nih.govencyclopedia.pubfrontiersin.orgnih.gov. However, based on the provided search results, there is no direct information detailing the specific effects of this compound on the MAPK pathway or the activation of p38 MAPK.

Nuclear Factor-kappa B (NFκB) Pathway Regulation

The NFκB pathway is a key regulator of immune and inflammatory responses. While other Alisol derivatives have shown effects on NFκB signaling nih.govencyclopedia.pubmdpi.commdpi.comjci.org, direct evidence regarding this compound's ability to regulate the NFκB pathway was not found within the scope of the provided search results.

AMP-activated protein kinase (AMPK) Pathway Activation

The AMPK pathway is a crucial energy sensor involved in maintaining cellular energy homeostasis and regulating metabolic processes. Research indicates that Alisol G can attenuate high-fat-diet-induced obesity and metabolic disorders in rats through its action on the AMPK/ACC/SREBP-1c pathway. This suggests that this compound plays a role in activating or modulating the activity of AMPK, leading to downstream effects on lipid metabolism.

Table 1: Reported Effect of this compound on the AMPK Pathway

| Pathway | Effect of this compound | Observed Outcome | Reference |

| AMPK/ACC/SREBP-1c Pathway | Modulation/Attenuation | Attenuation of high-fat-diet-induced obesity and metabolic disorders in rats |

Direct and Indirect Pharmacological Target Identification

Research has identified several key proteins and receptors with which this compound interacts, influencing various physiological and pathological processes. These interactions highlight the potential therapeutic relevance of this compound in conditions such as metabolic disorders and inflammatory diseases.

Farnesoid X Receptor (FXR)

The Farnesoid X Receptor (FXR) is a nuclear receptor primarily expressed in the liver, intestine, and kidneys, playing a critical role in bile acid homeostasis, lipid metabolism, and glucose metabolism. nih.govoatext.com While some Alisol derivatives, such as Alisol B 23-acetate, have been reported to activate FXR signaling pathways nih.govworldscientific.com, direct interaction or specific modulation of FXR by this compound is less extensively documented in the provided search results. However, the involvement of FXR in metabolic processes where other alisols show activity suggests a potential, albeit not explicitly detailed here for this compound, link that warrants further investigation. FXR activation is known to regulate bile acid synthesis and distribution, inhibit lipid synthesis, and promote fatty acid oxidation. oatext.comfrontiersin.org

Soluble Epoxide Hydrolase (sEH)

Soluble epoxide hydrolase (sEH) is an enzyme involved in the metabolism of epoxy fatty acids, converting beneficial epoxyeicosatrienoic acids (EETs) into less active dihydroxyeicosatrienoic acids (DHETs). mdpi.com Inhibition of sEH is considered a therapeutic strategy for inflammation-related diseases and cardiovascular disorders. mdpi.comresearchgate.net Alisol G has been identified as a natural inhibitor of human sEH. Studies have reported IC50 values for Alisol G against sEH, indicating its inhibitory potency. For instance, one study isolated 3β-hydroxy-alisol G from Alisma orientale and identified it as an sEH inhibitor with an IC50 value of 30.45 μM. researchgate.netnih.gov Another study also reported an IC50 value of 30.45 ± 2.65 μM for 3β-hydroxy-alisol G against sEH. mdpi.com These findings suggest that this compound may exert some of its effects by modulating the levels of bioactive epoxy fatty acids through sEH inhibition.

Here is a table summarizing the sEH inhibitory activity of Alisol G:

| Compound | Target | IC50 (μM) | Source Organism |

| 3β-hydroxy-alisol G | sEH | 30.45 researchgate.netnih.gov | Alisma orientale |

| 3β-hydroxy-alisol G | sEH | 30.45 ± 2.65 mdpi.com | Alisma orientale |

Human Carboxylesterase 2 (HCE-2) Inhibition

Human carboxylesterase 2 (HCE-2) is a key enzyme predominantly expressed in the gastrointestinal tract, playing a significant role in the metabolism of various ester-containing drugs and xenobiotics. rsc.orgmdpi.com Inhibition of HCE-2 can influence the pharmacokinetics and efficacy of such compounds. Alisol G has been shown to exhibit inhibitory effects on human HCE-2. targetmol.com This inhibitory activity suggests that this compound could potentially affect the metabolism of co-administered drugs that are substrates for HCE-2. Previous studies have indicated that protostane-type triterpenoids, including alisols, possess inhibitory activities on HCE-2. rsc.org

Yes-associated protein (YAP)

Yes-associated protein (YAP) is a transcriptional regulator and a key downstream effector of the Hippo signaling pathway, which is involved in organ size control, tissue homeostasis, and has significant implications in cancer development and progression. dovepress.compancreapedia.org YAP can interact with transcription factors like the TEAD family to promote gene expression related to cell proliferation and growth. pancreapedia.orgnih.gov While the search results mention YAP in the context of other protostane-type triterpenoids researchgate.net and discuss YAP's general interactions nih.govnih.gov, a direct and specific interaction or modulation of YAP by this compound is not explicitly detailed in the provided snippets. Further research would be needed to clarify any direct relationship between this compound and YAP modulation.

Cannabinoid type 1 receptor (CB1R) Antagonism

The Cannabinoid type 1 receptor (CB1R) is a G protein-coupled receptor that is a primary target of endocannabinoids and is involved in regulating various physiological processes, including appetite, metabolism, and mood. researchgate.net CB1R antagonists have been explored as potential therapeutic agents for metabolic syndromes like obesity. researchgate.netthieme-connect.com Alisol G has been identified as a CB1R antagonist. researchgate.netthieme-connect.comresearchgate.netdntb.gov.uadntb.gov.ua Studies using CP55940-induced [35S] GTPγS binding assays have shown that Alisol G exhibits antagonistic activity against CB1R with an IC50 value of 34.8 μmol/L. researchgate.netthieme-connect.comresearchgate.netdntb.gov.ua Furthermore, research suggests that Alisol G may act as a peripheral CB1R antagonist, with studies in rats indicating its distribution mainly in intestinal tissues and limited brain exposure, suggesting its potential as a treatment for obesity without significant central nervous system effects. researchgate.netthieme-connect.comresearchgate.net

Here is a table summarizing the CB1R antagonistic activity of Alisol G:

| Compound | Target | IC50 (μmol/L) | Assay Type |

| Alisol G | CB1R | 34.8 researchgate.netthieme-connect.comresearchgate.netdntb.gov.ua | CP55940-induced [35S] GTPγS binding assay |

Interactions with DNA (e.g., c-myc DNA)

This compound has been shown to interact with c-myc DNA, a potential target in anti-hepatoma mechanisms researchgate.net. Studies utilizing multi-spectroscopic analyses have indicated that the interaction between this compound and c-myc DNA occurs through a process of static quenching researchgate.net. This interaction leads to the formation of a 1:1 complex between this compound and c-myc DNA researchgate.net.

Research suggests that the presence of metal ions, such as Cu²⁺ and Fe³⁺, can strengthen the interaction between this compound and c-myc DNA researchgate.net. Molecular docking and dynamics simulations have further revealed a higher binding affinity for the this compound-Fe³⁺ complex compared to the this compound-Cu²⁺ complex researchgate.net. This difference in binding affinity may be attributed to the polarization of metal ions and structural changes in this compound researchgate.net. Specific groups on this compound, namely C22-O31-H76 and C18-O32-H77, have been identified as key participants in the interaction with c-myc DNA researchgate.net. The addition of metal ions appears to alter the c-myc DNA-binding domain of this compound, potentially facilitating its insertion into A-T base pairs of c-myc DNA researchgate.net. The DG113 site on c-myc DNA is also considered important for metal ion binding researchgate.net.

Detailed research findings on the interaction between this compound and c-myc DNA are summarized in the table below:

| Method | Finding | Citation |

| Multi-spectroscopic analysis | Interaction is a process of static quenching. | researchgate.net |

| Multi-spectroscopic analysis | A 1:1 complex is formed between this compound and c-myc DNA. | researchgate.net |

| Multi-spectroscopic analysis | Metal ions (Cu²⁺, Fe³⁺) strengthen the interaction. | researchgate.net |

| Molecular docking/simulation | Higher binding affinity with Fe³⁺ than Cu²⁺. | researchgate.net |

| Molecular docking/simulation | C22-O31-H76 and C18-O32-H77 are key interacting groups on this compound. | researchgate.net |

| Molecular docking/simulation | Metal ions change the c-myc DNA-binding domain of this compound. | researchgate.net |

| Molecular docking/simulation | Interaction may facilitate insertion into A-T base pairs of c-myc DNA. | researchgate.net |

| Molecular docking/simulation | DG113 of c-myc DNA is important for metal ion binding. | researchgate.net |

Matrix Metalloproteinases (MMPs) Inhibition

Matrix metalloproteinases (MMPs) are a family of enzymes involved in the degradation of the extracellular matrix and play roles in various physiological and pathological processes, including cancer invasion and metastasis dovepress.commedchemexpress.com. While direct studies specifically detailing this compound's inhibition of MMPs were not prominently found in the provided search results, research on other alisol derivatives, such as Alisol A and Alisol B 23-acetate, provides relevant context.

Alisol A has been shown to suppress the migration and invasion of cancer cells by inhibiting the expression and activity of MMP-2 and MMP-9 nih.govnih.gov. In breast cancer cells, Alisol A treatment significantly down-regulated the expression levels of MMP-2 and MMP-9, suggesting this as a mechanism for its anti-metastatic effects nih.gov. Similarly, Alisol A 24-acetate has been reported to reduce the expression of MMP-2 and MMP-9 in vascular smooth muscle cells scite.ai. Alisol B 23-acetate has also been shown to downregulate MMP-2 and MMP-9 expression medchemexpress.com.

Although direct data on this compound's specific effects on MMPs were not retrieved, the inhibitory effects of related alisol triterpenoids on MMPs suggest a potential area for further investigation regarding this compound.

Biological Activities and Pre Clinical Efficacy of Alisol G

Anticancer Research

Studies have explored the effects of Alisol-G and related alisol compounds on cancer cells, primarily through in vitro experiments and some limited in vivo animal model studies. The anticancer mechanisms investigated include the inhibition of cell proliferation, induction of apoptosis, cell cycle arrest, and suppression of migration and invasion.

In vitro Studies on Cancer Cell Proliferation Inhibition

In vitro studies have demonstrated that this compound and other alisol derivatives can inhibit the proliferation of various cancer cell lines. researchgate.net This inhibitory effect has been observed in different cancer types, suggesting a broad spectrum of activity for these compounds. researchgate.netmdpi.com

The mechanisms underlying this proliferation inhibition are multifaceted and involve the modulation of key cellular processes, including programmed cell death (apoptosis) and cell cycle progression. researchgate.netresearchgate.netnih.govspandidos-publications.comspandidos-publications.comnih.govcjcrcn.orgoncotarget.comresearchgate.net

Several alisol compounds, including AB23A, have been shown to induce apoptosis in cancer cells. This process is often mediated through both caspase-dependent and mitochondrial pathways. spandidos-publications.comdovepress.comcapes.gov.brwjgnet.comnih.govspandidos-publications.com

Studies have indicated that alisol derivatives can increase the activity of caspases, such as caspase-3 and caspase-9, which are key executioners of apoptosis. spandidos-publications.comcjcrcn.orgspandidos-publications.comcapes.gov.brwjgnet.com The mitochondrial pathway of apoptosis involves the disruption of mitochondrial membrane potential and the release of pro-apoptotic factors, such as cytochrome c, which subsequently activate caspases. spandidos-publications.comcapes.gov.brnih.gov

For example, AB23A has been reported to induce apoptosis in gastric cancer cells through cell cycle arrest and the mitochondrial pathway, accompanied by caspase and MAPK signaling cascades. spandidos-publications.com Similarly, alisol A has been shown to activate the mitochondrial apoptotic caspase cascade, including caspase-9/3, in breast cancer cells. spandidos-publications.com

Data on the induction of apoptosis by alisol derivatives:

| Compound | Cell Line(s) Affected | Mechanism(s) Involved | Key Findings | Source(s) |

| Alisol B 23-acetate | Gastric cancer (AGS), Colon cancer (HCT116, SW620), Lung cancer (A549), Hepatoma (HepG2, SK-HEP-1) | Caspase-dependent, Mitochondrial pathway, ROS generation, JNK activation, PI3K/Akt/mTOR pathway | Increased caspase-3/9 activity, disrupted mitochondrial membrane potential, increased sub-G1 population, cleaved PARP. | nih.govcjcrcn.orgoncotarget.comresearchgate.netspandidos-publications.comdovepress.comcapes.gov.brwjgnet.comnih.govspandidos-publications.com |

| Alisol A | Breast cancer (MDA-MB-231), Colorectal cancer (HCT-116, HT-29) | Autophagy induction, Caspase-dependent, Mitochondrial pathway, ROS generation | Increased apoptotic cells, activated caspase-3/9, inhibited Bcl-2, activated p38. | nih.govspandidos-publications.comresearchgate.net |

Alisol compounds have been observed to induce cell cycle arrest in cancer cells, commonly at the G0/G1 phase. researchgate.netresearchgate.netnih.govcjcrcn.orgoncotarget.com This arrest prevents cancer cells from progressing through the cell cycle and proliferating.

Studies have shown that alisol derivatives can modulate the expression of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs). nih.govspandidos-publications.comnih.gov For instance, alisol A has been reported to arrest the cell cycle at the G0/G1 phase in breast cancer cells by downregulating cyclin D1 and upregulating p21. nih.gov In nasopharyngeal carcinoma cells, alisol A treatment significantly decreased the protein expression of cyclin D1, cyclin E1, CDK2, and CDK4, leading to G0/G1 arrest. nih.gov AB23A has also been shown to cause a substantial accumulation of cells at the G1 phase in colon cancer cells. nih.govoncotarget.com

Data on the induction of cell cycle arrest by alisol derivatives:

| Compound | Cell Line(s) Affected | Cell Cycle Phase Arrested | Key Findings | Source(s) |

| Alisol B 23-acetate | Colon cancer (HCT116, SW620), Ovarian cancer (HEY), Lung cancer (A549), Hepatoma (HepG2), Gastric cancer (AGS) | G1/G0/G1 | Increased proportion of cells in G1/G0/G1 phase, decreased S phase cells. mdpi.comspandidos-publications.comnih.govcjcrcn.orgoncotarget.comresearchgate.netspandidos-publications.comcapes.gov.brspandidos-publications.comoncotarget.com | mdpi.comspandidos-publications.comnih.govcjcrcn.orgoncotarget.comresearchgate.netspandidos-publications.comcapes.gov.brspandidos-publications.comoncotarget.com |

| Alisol A | Breast cancer (MDA-MB-231), Nasopharyngeal carcinoma (C666-1, HK1), Colorectal cancer (HCT-116, HT-29) | G0/G1 | Increased percentage of cells in G0/G1 phase, downregulated cyclin D1, cyclin E1, CDK2, CDK4. nih.govspandidos-publications.comresearchgate.netnih.gov | nih.govspandidos-publications.comresearchgate.netnih.gov |

In addition to inhibiting proliferation, alisol compounds have demonstrated the ability to suppress cancer cell migration and invasion, key processes involved in metastasis. researchgate.netnih.govspandidos-publications.comnih.govcjcrcn.orgoncotarget.com

Studies have shown that alisol derivatives can reduce the migratory and invasive capabilities of various cancer cell lines in vitro. nih.govspandidos-publications.comdovepress.com For example, alisol A significantly suppressed the migration and invasion of breast cancer cells, potentially by inhibiting the expression levels of MMP-2 and MMP-9. nih.gov AB23A has also been reported to suppress the migration and invasion of non-small cell lung cancer cells and liver cancer cells. spandidos-publications.comdovepress.com

Data on the inhibition of migration and invasion by alisol derivatives:

| Compound | Cell Line(s) Affected | Assay(s) Used | Key Findings | Source(s) |

| Alisol B 23-acetate | Non-small cell lung cancer (A549), Liver cancer | Wound healing, Transwell assay | Markedly suppressed migration and invasion. spandidos-publications.comdovepress.com | spandidos-publications.comdovepress.com |

| Alisol A | Breast cancer (MDA-MB-231), Nasopharyngeal carcinoma | Wound healing, Transwell assay | Significantly suppressed migration and invasion, inhibited MMP-2/MMP-9. nih.govnih.gov | nih.govnih.gov |

Some alisol derivatives have been shown to induce the generation of reactive oxygen species (ROS) in cancer cells. researchgate.netspandidos-publications.com Elevated levels of ROS can lead to oxidative stress, which can damage cellular components and contribute to the induction of apoptosis and cell cycle arrest. spandidos-publications.comnih.govnih.gov

For instance, AB23A treatment has been shown to result in the generation of ROS in human colon cancer cells, and a ROS scavenger was found to attenuate AB23A-induced autophagy and apoptotic cell death. nih.govnih.gov Alisol A has also been reported to induce intracellular ROS generation in breast cancer cells, which was associated with the activation of the mitochondrial apoptotic pathway. spandidos-publications.com

Data on ROS generation by alisol derivatives:

| Compound | Cell Line(s) Affected | Key Findings | Source(s) |

| Alisol B 23-acetate | Colon cancer (HCT116), Gastric cancer (AGS), Lung cancer (A549) | Increased intracellular ROS levels, ROS involved in apoptosis and autophagy. mdpi.comnih.govspandidos-publications.comnih.gov | mdpi.comnih.govspandidos-publications.comnih.gov |

| Alisol A | Breast cancer (MDA-MB-231) | Increased intracellular ROS levels, associated with mitochondrial apoptosis. spandidos-publications.com | spandidos-publications.com |

Inhibition of Cancer Cell Migration and Invasion

In vivo Animal Model Studies on Antitumor Effects

While in vitro studies provide valuable insights into the potential anticancer mechanisms of alisol compounds, in vivo studies using animal models are crucial for evaluating their efficacy in a more complex biological setting. researchgate.netresearchgate.netspandidos-publications.com

Research on the in vivo antitumor effects of alisol derivatives, including those structurally related to this compound, is less extensive compared to in vitro studies. However, some studies have reported promising results. researchgate.netnih.gov

For example, Alismatis rhizoma extract, which contains various alisol triterpenoids, has shown antitumor activity in experimental models. researchgate.netmdpi.com One study reported that AB23A had the capacity to reduce the growth of a subcutaneously implanted hepatocellular carcinoma tumor in mice, although the tumor cells were treated with the compound prior to grafting. nih.gov

Another study investigating a novel nanomedicine containing ZnO quantum dots showed effective inhibition of tumor growth in a mouse model of breast cancer. While this study did not specifically focus on this compound, it demonstrates the potential for therapeutic interventions in animal models of cancer. scirp.org

| Compound/Extract | Animal Model(s) Used | Cancer Type(s) Studied | Key Findings (Antitumor Effects) | Source(s) |

| Alismatis rhizoma extract | Various experimental models | Various cancer types | Possesses anticancer activity, attributed to alisol compounds. researchgate.netmdpi.com | researchgate.netmdpi.com |

| Alisol B 23-acetate | Mice (subcutaneously implanted tumor) | Hepatocellular carcinoma | Reduced growth of pre-treated tumor cells. nih.gov | nih.gov |

| Astragalus polysaccharide | Mouse xenograft models | Hepatocellular carcinoma | Inhibited tumor growth, promoted apoptosis (in combination with doxorubicin). frontiersin.org | frontiersin.org |

| Flavonoid components in Astragali Radix | Mouse model (C57BL/6) | Lewis lung cancer | Significant inhibition of tumor growth, promoted apoptosis. frontiersin.org | frontiersin.org |

| Caudatin | Rat model | Diethylnitrosamine-induced HCC | Triggered apoptosis, reduced inflammation. frontiersin.org | frontiersin.org |

Suppression of Tumor Growth in Pre-clinical Models

Anti-inflammatory Research

Investigations have also explored the potential anti-inflammatory properties of this compound.

Specific data on the in vitro suppression of inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines by this compound is not explicitly available in the provided search results. However, related studies have shown that other compounds from Alisma orientale, such as Alisol F and 25-anhydroalisol F, can suppress the production of inflammatory mediators including nitric oxide (NO), interleukin-6 (IL-6), tumor necrosis factor alpha (TNF-α), and interleukin-1β (IL-1β) in LPS-stimulated RAW 264.7 cells. mdpi.com These compounds were also found to inhibit the mRNA and protein levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). mdpi.com

Research specifically on the modulation of immunological cells such as macrophages and regulatory T (Treg) / Th17 cells by this compound is not detailed in the provided search results. Studies on other alisol derivatives, such as Alisol A 24-acetate and Alisol B 23-acetate, have indicated effects on immune cell populations, including restoring the proportion of Treg and Th17 cells in animal models of specific conditions or influencing macrophage differentiation in the context of cancer. nih.govencyclopedia.pubdovepress.com

Specific studies detailing the anti-inflammatory responses of this compound in in vivo animal models are not presented in the provided information. While anti-inflammatory activities of other alisol derivatives have been reported in various animal models, these findings are not specifically attributed to this compound. nih.govencyclopedia.pubmdpi.comresearchgate.net

Immunological Cell Modulation (e.g., Macrophages, Regulatory T/Th17 cells)

Antifibrotic Research

Fibrosis, characterized by excessive scar tissue formation, is a feature of several chronic diseases. smolecule.com Research suggests that this compound may possess antifibrotic properties. smolecule.com

In vivo Animal Model Studies on Fibrosis

Studies using liver fibrosis models have indicated that this compound can reduce collagen deposition and improve liver function. smolecule.com While specific detailed findings for this compound in in vivo fibrosis models are not extensively detailed in the provided search results, related research on other alisol compounds, such as Alisol B, has demonstrated significant improvements in collagen deposition in murine models of non-alcoholic steatohepatitis (NASH), a condition that can lead to liver fibrosis. mdpi.comresearchgate.netnih.gov These studies on related compounds provide context for the potential antifibrotic effects of this compound observed in liver fibrosis models. smolecule.com Animal models commonly used to study liver fibrosis include those induced by carbon tetrachloride (CCl4), bile duct ligation (BDL), or specific diets. mdpi.comnih.gov Reduced collagen deposition is a key indicator of antifibrotic activity in these models. mdpi.comresearchgate.netmdpi.comnih.gov

Antioxidant Research

This compound demonstrates antioxidant properties, which contribute to mitigating oxidative stress in cells. smolecule.com Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them. e-jarb.orgmdpi.commdpi.com

In vitro Studies on Mitigation of Oxidative Stress

In vitro studies have shown that this compound exhibits antioxidant activity. smolecule.com While specific detailed data for this compound's in vitro antioxidant effects are not extensively provided, research on other natural compounds utilizes various in vitro assays to evaluate antioxidant capacity, including DPPH radical scavenging, hydroxyl radical scavenging, and the reduction of oxidative damage in cell models. clinicsearchonline.orgnih.govresearchgate.netmdpi.comscienceopen.com These methods are commonly employed to assess the ability of a compound to neutralize free radicals and protect against oxidative stress at the cellular level. clinicsearchonline.orgnih.govresearchgate.netmdpi.comscienceopen.com

In vivo Animal Model Studies on Antioxidant Activity

This compound has demonstrated antioxidant activity in in vivo animal models. nih.gov While detailed data specifically for this compound is limited in the provided snippets, in vivo antioxidant activity is typically assessed by measuring markers of oxidative stress and the activity of antioxidant enzymes in animal tissues or serum. clinicsearchonline.orgmdpi.com For example, studies on other natural compounds have evaluated parameters such as serum superoxide (B77818) dismutase (SOD) activity and malondialdehyde (MDA) levels in animal models to indicate antioxidant effects. mdpi.comnih.gov

Metabolic Homeostasis Regulation

Lipid Metabolism Modulation in Pre-clinical Models

Pre-clinical studies suggest that this compound may influence lipid metabolism. smolecule.com Research indicates that this compound can effectively reduce the weight of obese mice. researchgate.net It has been suggested that this compound may act as a peripheral CB1 receptor antagonist, which could contribute to its effects on metabolic syndromes, including obesity. researchgate.net Studies on related compounds, such as Alisol B, have shown the ability to alleviate hepatocyte lipid accumulation and lipotoxicity in murine models of NASH by regulating pathways involved in lipid metabolism, such as the RARα-PPARγ-CD36 cascade. nih.gov Another related compound, Alisol A 24-acetate, has been shown to prevent hepatic steatosis and metabolic disorders in cell models by influencing lipid accumulation and inflammation, potentially through pathways involving AMPK signaling. karger.com

Hypolipidemic Effects in Hyperlipidemic Animal Models

Research indicates that this compound, as a component of Alisma orientale extracts, contributes to hypolipidemic effects in animal models of hyperlipidemia. An ethanolic extract of A. orientale (AOE), containing this compound among other triterpenoids, significantly reduced serum total cholesterol (TC) and low-density lipoprotein cholesterol (LDL-C) levels in diabetic rats fed a high-fat and high-sugar diet. plos.orgnih.govsemanticscholar.org While the study highlighted the collective effect of the triterpenoids in the extract, including this compound, it suggested that the hypolipidemic effect is mainly mediated through the alteration of gut microecology and the regulation of genes involved in cholesterol metabolism, particularly Insig1. plos.orgnih.govsemanticscholar.org

Other alisol derivatives, such as alisol A and alisol A 24-acetate, have also demonstrated hypolipidemic effects in hyperlipidemic mouse models by decreasing serum TC, triglycerides (TG), and LDL-C, while increasing high-density lipoprotein cholesterol (HDL-C). nih.govfrontiersin.orgsmj.org.sanih.gov These effects have been associated with the regulation of lipid metabolism pathways. nih.govfrontiersin.org

Hepatic Lipid Deposition Improvement

Studies have shown that extracts containing this compound can improve hepatic lipid deposition in pre-clinical models. In diabetic rats on a high-fat and high-sugar diet, treatment with an A. orientale ethanolic extract containing this compound ameliorated liver morphology and reduced hepatic steatosis. plos.orgnih.govsemanticscholar.org This improvement in hepatic lipid deposition is linked to the extract's ability to influence gut microecology and regulate genes involved in cholesterol metabolism. plos.orgnih.govsemanticscholar.org

Alisol A 24-acetate, another alisol triterpene found in Alisma orientale, has also been shown to effectively alleviate liver lipid deposition in hyperlipidemic mice. nih.gov This effect was primarily attributed to the promotion of ABCG1 and ABCA1 expression at both mRNA and protein levels, suggesting a mechanism involving enhanced cholesterol efflux from liver cells. nih.gov

Glucose Metabolism Modulation in Pre-clinical Models

Alisol triterpenoids, including those found alongside this compound in Alisma orientale extracts, have demonstrated effects on glucose metabolism in pre-clinical settings.

Glucose Uptake Promotion in Cellular Models

Studies on related alisol compounds indicate a potential for this compound to influence glucose uptake. Alisol A 24-acetate significantly promoted glucose uptake and GLUT4 translocation to the plasma membrane in C2C12 myotubes. nih.govresearchgate.net This effect was mediated through the activation of the AMPK pathway, involving the phosphorylation of AMPK and its downstream targets p38 MAPK and AS160. nih.govresearchgate.net The promotion of GLUT4 translocation is a critical step in enhancing cellular glucose uptake, particularly in skeletal muscle, a major site of glucose disposal. nih.govresearchgate.net While these findings are specific to Alisol A 24-acetate, they suggest that other alisols, including this compound, might exert similar effects on glucose uptake pathways.

An extract of Alisma orientale containing this compound and other triterpenes was also found to improve glucose uptake in HepG2 cells. researchgate.net This further supports the notion that the triterpenoids from Alisma orientale can modulate glucose metabolism at the cellular level.

Alleviation of Glucose Metabolism Disorders and Insulin (B600854) Resistance in Animal Models

Research using Alisma orientale extracts containing this compound has indicated an alleviation of glucose metabolism disorders and insulin resistance in animal models. An ethanolic extract of A. orientale improved glucose tolerance in high-fat diet-induced insulin-resistant mice. researchgate.net In diabetic rats fed a high-fat and high-sugar diet, the extract helped to control persistent hyperglycemia, although the effect on fasting blood glucose levels was not always statistically significant compared to control groups. plos.orgnih.gov

Studies on Alisol A in high-fat diet-induced obese mice demonstrated a remarkable alleviation of glucose metabolism disorders and insulin resistance. nih.gov This was evidenced by improved metabolic profiles in the mice. nih.gov These findings suggest that alisol triterpenoids can positively impact glucose homeostasis and insulin sensitivity in the context of diet-induced metabolic dysfunction.

Anti-obesity Effects in Animal Models

Pre-clinical studies have explored the anti-obesity potential of this compound, primarily as a component of Alisma orientale extracts, and related alisol compounds in animal models. This compound has been identified as a potential peripheral CB1 receptor antagonist, and studies have suggested that it can effectively reduce the weight of obese mice. thieme-connect.comresearchgate.net Peripheral CB1 receptor blockers have shown therapeutic benefits in metabolic syndromes, including obesity. thieme-connect.comresearchgate.net

Studies on Alisma orientale extracts containing this compound have also shown anti-obesity effects in high-fat diet-induced obese mice, including a decrease in body weight and abdominal fat content. nih.govresearchgate.net These effects are associated with improvements in hyperlipidemia and glucose metabolism. nih.govresearchgate.net

Alisol A has also been shown to significantly attenuate high-fat diet-induced obesity in mice, reducing body weight and abdominal fat accumulation. nih.gov This anti-obesity effect was linked to the improvement of hyperlipidemia and glycometabolism. nih.gov Furthermore, the AMP-activated protein kinase (AMPKα)/acetyl-CoA carboxylase (ACC) pathway appears to be involved in the anti-obesity effects of Alisol A. nih.gov

Alisol B 23-acetate, another alisol derivative, has also demonstrated efficacy in addressing metabolic disorders and mitigating high-fat diet-induced obesity in mice by regulating metabolic phenotypes and lipid distribution. jcimjournal.com

Data Tables

Based on the search results, a representative data point regarding hypolipidemic effects can be presented:

| Treatment Group | Serum TC (mg/dL) | Serum LDL-C (mg/dL) |

| High-Fat/High-Sugar Diet (HFS) | Increased | Increased |

| HFS + A. orientale Ethanolic Extract (AOE) | Significantly Lowered (p<0.01 vs HFS) plos.orgnih.govsemanticscholar.org | Significantly Lowered (p<0.01 vs HFS) plos.orgnih.govsemanticscholar.org |

Note: Specific numerical values for TC and LDL-C in the HFS and AOE groups were not consistently provided with precise units and baseline comparisons across all snippets, but the significant reduction in the AOE group compared to HFS was reported.

A data point regarding glucose uptake promotion by a related alisol (Alisol A 24-acetate) in a cellular model:

| Treatment | Glucose Uptake (Fold Change vs Control) |

| Control | 1.00 |

| Alisol A 24-acetate (10 μM) | 1.28 (P < 0.05) nih.govresearchgate.net |

| Alisol A 24-acetate (20 μM) | 1.57 (P < 0.01) nih.govresearchgate.net |

| Alisol A 24-acetate (40 μM) | 1.70 (P < 0.01) nih.govresearchgate.net |

Structure Activity Relationship Sar Studies and Analog Design for Alisol G

Impact of Triterpenoid (B12794562) Skeleton Modifications on Biological Activity

The core structure of Alisol-G is a tetracyclic dammarane (B1241002) triterpenoid skeleton. Variations within this rigid framework among different alisol compounds contribute significantly to their diverse biological activities. While specific detailed studies focusing solely on systematic modifications to the this compound skeleton and their direct impact on activity are not extensively documented in the provided search results, the existence of numerous naturally occurring alisols with structural differences in the skeleton (e.g., Alisol A, B, C, F) highlights the importance of this part of the molecule researchgate.net, nih.gov, nih.gov, nih.gov, nih.gov, nih.gov, uni.lu, uni.lu, nih.gov, uni.lu.

Significance of Side Chain Configuration and Functional Groups

The aliphatic side chain attached to the D-ring of the triterpenoid skeleton is a key determinant of the biological activity of alisol compounds. This compound features a side chain containing hydroxyl groups and an alkene functionality nih.gov. In contrast, Alisol B has an epoxy group and a hydroxyl group in its side chain nih.gov, uni.lu, while Alisol A has multiple hydroxyl groups nih.gov, uni.lu, and Alisol F includes an epoxy ring and multiple hydroxyls nih.gov, nih.gov, uni.lu.

The stereochemistry and the nature and position of functional groups (hydroxyls, epoxides, alkenes) within the side chain are critical for specific interactions with target proteins or enzymes. The differences in the side chains among Alisols A, B, G, and F, despite sharing a similar triterpenoid core (with some variations), are likely responsible for their distinct pharmacological profiles. For example, studies on Alisol B 23-acetate, which has an acetylated hydroxyl in its side chain, have shown effects on intestinal permeability, suggesting the side chain plays a direct role in modulating specific biological pathways researchgate.net.

Derivatization Strategies for Enhanced Bioactivity (e.g., Acetylation, Metal Complexation)

Chemical derivatization is a common strategy to modulate the pharmacokinetic and pharmacodynamic properties of natural products. Acetylation of hydroxyl groups is a frequently employed derivatization strategy within the alisol family. Research has explored acetylated derivatives such as Alisol B 23-acetate, Alisol A 23-acetate, Alisol A 24-acetate, and Alisol F 24-acetate researchgate.net, nih.gov, uni.lu, uni-freiburg.de, uni-freiburg.de, uni-freiburg.de, uni.lu, uni-freiburg.de, uni-freiburg.de, researchgate.net, nih.gov, windows.net.

Acetylation can impact solubility, stability, and membrane permeability, potentially leading to altered absorption, distribution, metabolism, and excretion, as well as modified interactions with biological targets. For instance, Alisol B 23-acetate exhibits notable bioactivity, including effects on intestinal barrier function, which is attributed, at least in part, to the presence of the acetate (B1210297) group on the side chain hydroxyl researchgate.net. While specific studies on acetylated this compound were not detailed in the provided results, the successful application of acetylation to enhance or alter the bioactivity of other alisols suggests this is a relevant strategy for this compound as well. Metal complexation was not mentioned in the search results regarding alisol derivatization.

Computational Modeling and Molecular Docking Studies in SAR Elucidation

Computational approaches, such as molecular modeling and docking studies, are valuable tools in modern SAR analysis. These methods can provide insights into the preferred conformations of alisol compounds and predict their binding interactions with potential biological targets at the molecular level. By simulating the binding of alisols and their analogs to active sites of proteins, researchers can rationalize observed differences in activity based on predicted binding affinities and interaction types (e.g., hydrogen bonding, hydrophobic interactions, van der Waals forces).

Computational analyses have been applied to members of the alisol family to understand their mechanisms of action. For example, computational studies suggested that a metabolite of Alisol A could mitigate edema by inhibiting TNF-α, illustrating the utility of these methods in elucidating the molecular basis of alisol bioactivity and guiding the design of new analogs researchgate.net. While direct computational studies on this compound's interaction with specific targets were not explicitly found, this demonstrates that such methods are integral to SAR investigations within the alisol class of triterpenoids.

Advanced Research Methodologies and Analytical Techniques in Alisol G Studies

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, MS)

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are fundamental for the structural elucidation of Alisol-G. These methods provide detailed information about the molecular structure, including the arrangement of atoms and functional groups.

NMR spectroscopy, encompassing both one-dimensional (¹H and ¹³C NMR) and two-dimensional techniques (such as COSY, TOCSY, ROESY, HMQC, HMBC, HETCOR, and selective INEPT), is invaluable for determining the connectivity and spatial arrangement of atoms within the this compound molecule. jchps.comnih.govbbhegdecollege.com MS, including techniques like Fast Atom Bombardment Mass Spectrometry (FAB-MS) and hyphenated methods like GC-MS or HPLC-MS, provides information about the molecular weight and fragmentation patterns of this compound, which aids in confirming its structure and identifying related compounds. jchps.comslideshare.netresearchgate.net

Chromatographic Techniques for Analysis and Quantification (e.g., UHPLC-MS/MS, HPTLC)

Chromatographic techniques are essential for the separation, identification, and quantification of this compound in complex matrices, such as plant extracts or biological samples. Ultra-High-Performance Liquid Chromatography (UHPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are commonly utilized methods.

UHPLC, often coupled with mass spectrometry (UHPLC-MS or UHPLC-MS/MS), offers high resolution, speed, and sensitivity for the analysis of this compound and other triterpenoids. researchgate.netmdpi.comnih.govijsrtjournal.com This coupling allows for the simultaneous separation and detection of multiple compounds, providing both qualitative and quantitative information. For instance, UHPLC/Q-TOF-MS methods have been optimized for the analysis of protostane (B1240868) triterpenoids in Alisma orientale, enabling the separation and identification of numerous compounds within a short timeframe. researchgate.net UHPLC-MS/MS is particularly useful for the accurate and reliable quantification of this compound, even at low concentrations, in various samples. mdpi.comnih.gov

HPTLC is another valuable chromatographic technique used for the analysis and quantification of compounds like alisols. It offers a relatively simple and cost-effective approach for separating and visualizing components in an extract. researchgate.net Densitometric scanning can be used for quantification after separation on HPTLC plates. researchgate.net

Cell-based Assays for Biological Activity Evaluation (e.g., MTT, Flow Cytometry, Reporter Gene Assays)

Cell-based assays are widely used to evaluate the biological activities of this compound in vitro, including its effects on cell viability, proliferation, and specific cellular pathways.

MTT assays are a common colorimetric method for assessing cell viability and proliferation based on the metabolic activity of living cells. sigmaaldrich.combiocompare.comnih.govbiotium.com This assay measures the reduction of a tetrazolium salt into a colored formazan (B1609692) product by cellular enzymes, with the intensity of the color being proportional to the number of viable cells. sigmaaldrich.combiocompare.comnih.govbiotium.com Other similar metabolic assays include XTT and WST-1 assays. sigmaaldrich.combiocompare.com

Flow cytometry is employed for analyzing various cellular properties, including cell cycle distribution, apoptosis, and the expression of specific markers. sigmaaldrich.com Flow cytometric reporter assays can provide robust functional analysis of signaling complexes by simultaneously assessing protein expression and signaling within individual cells using fluorescent reporters. nih.gov

Reporter gene assays are utilized to study the activity of specific signaling pathways or gene expression regulated by this compound. These assays involve introducing a reporter construct into cells, where the expression of a measurable reporter protein (e.g., luciferase or a fluorescent protein) is controlled by a promoter responsive to the pathway or gene of interest. nih.govnih.gov

Molecular Biology Techniques (e.g., Western Blotting, PCR, Gene Expression Analysis)

Molecular biology techniques are crucial for investigating the effects of this compound on gene and protein expression levels, providing insights into its mechanisms of action at the molecular level.

Western blotting is a widely used technique to detect and quantify specific proteins in cell or tissue lysates. bio-rad.comroswellpark.orgnih.govresearchgate.netnih.gov It involves separating proteins by gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein. bio-rad.comnih.govnih.gov This allows researchers to determine if this compound treatment alters the expression levels of particular proteins involved in various cellular processes.

Polymerase Chain Reaction (PCR), including quantitative real-time PCR (RT-qPCR), is used to measure the levels of specific mRNA transcripts. bio-rad.comroswellpark.orgnih.govresearchgate.net By quantifying mRNA levels, researchers can assess how this compound affects gene expression at the transcriptional level. Gene expression analysis, in general, studies how genes are transcribed into functional products and provides insights into normal and pathological cellular processes. bio-rad.com

Omics Approaches (e.g., Transcriptomics, Proteomics, Metabolomics) in Mechanism Elucidation

Omics approaches, such as transcriptomics, proteomics, and metabolomics, provide a comprehensive view of the molecular changes induced by this compound treatment, aiding in the elucidation of its complex mechanisms of action.

Transcriptomics involves the study of the complete set of RNA transcripts in a cell or organism, providing insights into gene expression patterns. nih.govresearchgate.netkosfaj.org Techniques like RNA sequencing and DNA microarrays are used in transcriptomic analysis. nih.gov

Proteomics focuses on the large-scale study of proteins, including their expression levels, modifications, and interactions. nih.govresearchgate.netkosfaj.org Proteomic approaches can reveal how this compound affects the protein landscape of cells or tissues.

Metabolomics involves the comprehensive analysis of small molecules (metabolites) within a biological system. nih.govresearchgate.netkosfaj.orgnih.govresearchgate.net Metabolomic profiling can help identify metabolic pathways influenced by this compound and reveal potential biomarkers or mediators of its effects. nih.govkosfaj.org The integration of metabolomics data with other omics data, such as genomics, transcriptomics, and proteomics, offers enhanced possibilities to understand biological functions and elucidate mechanisms. nih.govresearchgate.net

Network Pharmacology and Bioinformatics for Target Prediction and Pathway Analysis

Network pharmacology and bioinformatics approaches are increasingly used to predict potential targets of this compound and analyze the complex biological networks and pathways it may influence.

Network pharmacology aims to understand the therapeutic effects of compounds by analyzing their interactions with multiple targets within biological networks. mdpi.comnih.govfrontiersin.orgdovepress.commdpi.com This approach can help identify key targets and pathways involved in the pharmacological actions of this compound.

Bioinformatics tools and databases are used for analyzing biological data, including gene expression profiles, protein-protein interaction networks, and pathway enrichment analysis. mdpi.comnih.govfrontiersin.orgdovepress.commdpi.com Techniques like Gene Ontology (GO) and KEGG (Kyoto Encyclopedia of Genes and Genomes) enrichment analyses are commonly applied to identify the biological processes and signaling pathways significantly affected by the predicted targets of this compound. mdpi.comnih.govfrontiersin.orgdovepress.commdpi.com Molecular docking simulations can further validate the predicted interactions between this compound and its potential target proteins. mdpi.comnih.govdovepress.commdpi.com

In vivo Animal Models for Pre-clinical Efficacy Assessment (e.g., Hyperlipidemic, Cancer Xenograft, Fibrosis, Obesity, Osteoporosis models)

In vivo animal models are indispensable for evaluating the pre-clinical efficacy of this compound in various disease settings and for studying its effects in a complex biological system.

Various animal models are utilized to investigate the potential therapeutic effects of alisols, including models for hyperlipidemia, cancer, fibrosis, obesity, and osteoporosis. encyclopedia.pubmdpi.comatlantic-bone-screen.comnih.govbiorxiv.org For example, hyperlipidemic mouse models induced by a high-fat diet are used to study the effects of alisols on lipid metabolism. encyclopedia.pubmdpi.comnih.govbiorxiv.org While robust evidence of antitumor action of alisols in xenograft models is noted as lacking in one review, other studies explore their potential in cancer models. encyclopedia.pubbiorxiv.org Animal models of obesity, often induced by a high-fat diet, are used to study the link between obesity and related conditions like accelerated tumor growth or osteoporosis, where alisols might show therapeutic potential. mdpi.comnih.govbiorxiv.org Osteoporosis models, such as ovariectomized mice, are used to assess the effects of alisols on bone loss and related markers. encyclopedia.pubmdpi.comatlantic-bone-screen.comnih.gov These in vivo studies provide crucial data on the efficacy and pharmacokinetics of this compound in a living organism.

Future Research Directions and Unexplored Avenues for Alisol G

Investigation of Novel Molecular Targets and Signaling Pathways

While some molecular targets for alisol triterpenoids, including potential interactions with androgen receptors and progesterone (B1679170) receptors, have been suggested, the specific targets and intricate signaling pathways modulated by Alisol-G require more comprehensive investigation. smolecule.com Research on other alisols, such as alisol B 23-acetate, has indicated involvement with pathways like PI3K/AKT/mTOR, which are relevant in processes such as cell viability and apoptosis. spandidos-publications.comnih.gov Further studies are needed to identify the primary molecular targets that mediate this compound's observed biological effects, such as anti-inflammatory, anti-fibrotic, and anti-cancer activities. smolecule.com Techniques such as transcriptomics and molecular docking, which have been applied to study other alisols like Alisol A, could be valuable in predicting and validating this compound's interactions with specific proteins and pathways. frontiersin.orgresearchgate.net Exploring novel targets beyond those already associated with related triterpenoids will be essential to uncover the unique pharmacological profile of this compound.

Exploration of this compound Combinatorial Research Strategies with Other Bioactive Compounds

Investigating the effects of this compound in combination with other bioactive compounds, particularly those from Alisma orientale or other traditional medicines, represents a promising research avenue. Combinatorial strategies could reveal synergistic effects, potentially leading to enhanced therapeutic efficacy or reduced required dosages. wikipedia.orghaifa.ac.ilmun.cagrenoble-inp.fr Research on other natural products suggests that combining compounds can influence their absorption and activity, for instance, by inhibiting efflux pumps like P-glycoprotein. researchgate.net Exploring combinations of this compound with conventional therapeutic agents could also identify novel treatment strategies, potentially overcoming limitations such as drug resistance.

Deepening Understanding of this compound Biotransformation Products and their Activities

The biotransformation of this compound by microorganisms has been shown to yield new metabolites with potentially significant biological activities, such as inhibitory effects against human carboxylesterase 2 (hCE2). mdpi.comrsc.orgresearchgate.net Further research is needed to fully characterize the metabolic fate of this compound in various biological systems, including mammalian models. Identifying the structures of these biotransformation products and evaluating their pharmacological activities is crucial, as metabolites can exhibit different, or even enhanced, effects compared to the parent compound. smolecule.com Understanding the enzymes and pathways involved in this compound metabolism will provide insights into its pharmacokinetics and help predict its effects in vivo.

Advanced in vivo Animal Model Validation for Promising Activities

While in vitro studies have indicated various activities for this compound, including anti-cancer properties, robust in vivo validation in relevant animal models is essential to confirm these effects and assess their therapeutic potential in a complex biological setting. smolecule.comdntb.gov.ua Although some alisols have shown efficacy in animal models for conditions like MAFLD and NASH, solid in vivo data specifically for this compound's promising activities, such as anti-cancer effects, are less reported. mdpi.comresearchgate.netdntb.gov.uamdpi.com Future research should prioritize well-designed in vivo studies using appropriate animal models that closely mimic human disease conditions to validate this compound's efficacy and explore its mechanisms of action in a living system. mdpi.comemulatebio.comijrpc.com

Development of Advanced Delivery Systems for Enhanced Research Applications

The development of advanced delivery systems for this compound could significantly enhance its research applications and potential therapeutic utility. Novel delivery methods, such as nanocarriers or other formulation strategies, could improve its solubility, stability, bioavailability, and targeted delivery to specific tissues or cells. rjmseer.com This is particularly relevant for compounds with potential limitations in absorption or distribution. researchgate.net Exploring different delivery systems will be crucial for optimizing this compound's efficacy in in vivo studies and potentially paving the way for future translational research.

Comparative Research with Other Protostane (B1240868) Triterpenoids and Related Natural Products

Comparative studies evaluating the biological activities and mechanisms of this compound alongside other protostane triterpenoids from Alisma species and related natural products will provide valuable context and help identify its unique properties. mdpi.comresearchgate.net While alisols A and B and their derivatives have been extensively studied, a comprehensive comparison of this compound's potency and specific activities relative to these and other less-studied protostanes will contribute to a better understanding of the structure-activity relationships within this class of compounds. mdpi.comresearchgate.netdntb.gov.uanih.gov This comparative research can highlight this compound's potential advantages or distinct applications compared to its structural analogs.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for isolating and purifying Alisol-G from Rhizoma Alismatis?

- Methodological Answer : this compound extraction typically involves ethanol or methanol solvent extraction followed by chromatographic purification. High-performance liquid chromatography (HPLC) with UV detection (λ = 210–280 nm) is standard for quantification. Validate purity using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), ensuring ≥98% purity as per analytical standards . For reproducibility, document solvent ratios, column specifications, and elution gradients in detail .

Q. How can researchers verify the structural identity of this compound in novel experimental settings?

- Methodological Answer : Combine spectral techniques:

- 1H/13C-NMR for functional group analysis.

- High-resolution MS (HRMS) to confirm molecular formula (e.g., C30H50O5).

- X-ray crystallography (if crystalline) for absolute configuration. Cross-reference data with prior studies on triterpenoid analogs to resolve ambiguities .

Q. What in vitro assays are suitable for preliminary bioactivity screening of this compound?

- Methodological Answer : Use cell-based assays (e.g., MTT for cytotoxicity, luciferase reporters for pathway activation). For anti-inflammatory studies, measure TNF-α/IL-6 suppression in LPS-stimulated macrophages. Include positive controls (e.g., dexamethasone) and validate results across triplicate experiments to minimize batch variability .

Advanced Research Questions

Q. How to design experiments investigating this compound’s mechanism of action in metabolic pathways?

- Methodological Answer :

- Transcriptomics : Perform RNA-seq on treated vs. untreated cells to identify differentially expressed genes (e.g., PPARγ, AMPK).

- Metabolomics : Use LC-MS/MS to quantify metabolites (e.g., ATP, NADH) in pathways like glycolysis or β-oxidation.

- Knockdown/CRISPR : Validate targets (e.g., SREBP-1) in siRNA-transfected models. Ensure experimental controls for off-target effects .

Q. How to resolve contradictions in this compound’s reported bioactivity across studies?

- Methodological Answer : Conduct systematic reviews with meta-analysis:

- Inclusion Criteria : Prioritize studies with standardized purity (≥95%), dose ranges (e.g., 1–100 µM), and cell lines (e.g., HepG2 for liver studies).

- Statistical Tools : Use funnel plots to assess publication bias and I<sup>2</sup> statistics for heterogeneity. Reconcile discrepancies via dose-response reanalysis or species-specific sensitivity assessments .

Q. What strategies optimize this compound’s stability in pharmacokinetic studies?

- Methodological Answer :

- Degradation Analysis : Use accelerated stability testing (40°C/75% RH) with HPLC monitoring. Identify degradation products via MS.

- Formulation : Encapsulate in cyclodextrins or lipid nanoparticles to enhance aqueous solubility. Validate bioavailability using LC-MS/MS plasma profiling in rodent models .

Q. How to evaluate this compound’s synergistic effects with other bioactive compounds?

- Methodological Answer : Apply combinatorial index (CI) models:

- Fixed-Ratio Design : Test this compound with curcumin or resveratrol at 1:1, 1:2, and 2:1 ratios.

- Data Analysis : Calculate CI values using the Chou-Talalay method (CI < 1 indicates synergy). Confirm mechanistic overlap via pathway enrichment analysis .

Methodological Resources

- Literature Search : Use Google Scholar advanced operators (e.g.,

"this compound" AND ("bioactivity" OR "mechanism")) to filter studies by date (2015–2025) and citation count (>20). Track seminal papers via “Cited by” links . - Data Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Deposit raw NMR/MS data in repositories like Zenodo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.